Pentachloroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol, ether, petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49579. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

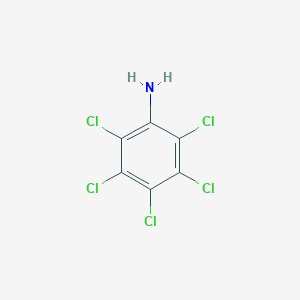

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCZSJXTDDHLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037584 | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline solid; [MSDSonline] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000035 [mmHg] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

527-20-8 | |

| Record name | Pentachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5QVL647I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235 °C | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what is the chemical structure of pentachloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloroaniline (PCA) is a chlorinated aromatic amine of significant interest in environmental science and toxicology. Primarily known as a major metabolite of the fungicide quintozene (pentachloronitrobenzene), its persistence in the environment and potential health impacts necessitate a thorough understanding of its chemical and biological properties. This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and metabolic pathways of this compound, tailored for professionals in research and development.

Chemical Identity and Structure

This compound is an organic compound where an aniline (B41778) molecule is substituted with five chlorine atoms on the benzene (B151609) ring.

-

IUPAC Name: 2,3,4,5,6-pentachloroaniline[1]

-

Synonyms: 2,3,4,5,6-Pentachlorobenzenamine, Pentachloroaminobenzene, PCA[2]

The structure consists of a central benzene ring bonded to an amino (-NH₂) group and five chlorine atoms, leading to a high degree of chlorination which significantly influences its chemical properties.

Physicochemical and Spectral Data

The properties of this compound are summarized in the table below. Its high molecular weight and extensive chlorination result in low water solubility and a high potential for bioaccumulation.

| Property | Value | Reference(s) |

| Molecular Weight | 265.34 g/mol | [3] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 232 °C | [4] |

| Boiling Point | 335.8 ± 37.0 °C (Predicted) | [4] |

| Density | 1.75 g/cm³ | [3] |

| Water Solubility | Practically insoluble | [3] |

| Solubility in Organics | Soluble in alcohol, ether, petroleum ether | [2] |

| LogP | 5.117 | |

| Vapor Pressure | 3.5 x 10⁻⁶ mm Hg at 25 °C (Estimated) | [1] |

| Henry's Law Constant | 4.25 x 10⁻⁷ atm-cu m/mole (Estimated) | [1] |

Spectral Data:

-

Mass Spectrometry (GC-MS, Electron Ionization): The mass spectrum of this compound is characterized by a prominent molecular ion peak cluster due to the isotopic distribution of chlorine. The major peaks are observed at m/z 263, 265, and 267.[5]

-

Infrared (IR) Spectroscopy: The FTIR spectrum (KBr wafer) shows characteristic peaks for N-H stretching of the primary amine group and C-Cl stretching from the chlorinated aromatic ring.[1] A sharp NH absorption band has been noted at 3295 cm⁻¹ and a broader band centered at 3205 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chemical reduction of pentachloronitrobenzene (B1680406) (PCNB).[3]

Objective: To synthesize 2,3,4,5,6-pentachloroaniline from pentachloronitrobenzene.

Materials:

-

Pentachloronitrobenzene (PCNB)

-

Granular Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (B145695) (95%)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a heating mantle.

-

To the flask, add pentachloronitrobenzene (1 equivalent).

-

Add granular tin (approximately 2.5-3 equivalents).

-

Add a sufficient volume of 95% ethanol to create a slurry that can be stirred effectively.

-

With stirring, slowly add concentrated hydrochloric acid (several equivalents) through the top of the condenser. An exothermic reaction should be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a 5 M NaOH solution until the mixture is basic (check with pH paper). This will precipitate the tin salts.

-

Filter the mixture through a Buchner funnel to remove the tin salts. Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washes. The product, this compound, may precipitate upon cooling or can be isolated by evaporating the ethanol under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Determination by GC-MS

This compound is frequently monitored in environmental samples. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for its detection and quantification.

Objective: To determine the concentration of this compound in a sample matrix (e.g., soil, water).

Methodology:

-

Sample Preparation (Extraction):

-

Soil/Sediment: A solid sample is typically extracted using a solvent like methylene (B1212753) chloride or a mixture of acetone (B3395972) and hexane (B92381) via methods such as Soxhlet extraction or pressurized fluid extraction.

-

Water: Liquid-liquid extraction is performed, typically at a basic pH, using a non-polar solvent like methylene chloride.

-

-

Extract Cleanup: The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering co-extractives.

-

Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. An internal standard is added before analysis.

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for organochlorine compounds (e.g., DB-5ms or equivalent).

-

Injector: Splitless injection at a temperature of ~250 °C.

-

Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used, targeting the characteristic ions of this compound (m/z 263, 265, 267).

-

-

Quantification: A calibration curve is generated using certified reference standards of this compound. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

Metabolism and Biological Activity

This compound is the primary metabolite of the fungicide pentachloronitrobenzene (PCNB), also known as quintozene.[1][2] This transformation occurs in soil, plants, and animals through the reduction of the nitro group.

In vivo studies in rhesus monkeys have shown that this compound can be further metabolized oxidatively to N-hydroxythis compound. This metabolite is unstable and can undergo disproportionation to form pentachloronitrosobenzene and regenerate this compound.

The toxicity of chlorinated anilines is a subject of concern. While specific data on this compound is limited, the class of chloroanilines is known to induce hematotoxicity, particularly methemoglobinemia. This condition impairs the oxygen-carrying capacity of red blood cells. The potential carcinogenicity of this compound has also been noted.

References

An In-depth Technical Guide to the Synthesis of Pentachloroaniline from Pentachloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of pentachloroaniline (PCA) from pentachloronitrobenzene (B1680406) (PCNB). The information presented herein is intended for a technical audience and details various established methodologies, including experimental protocols and quantitative data to facilitate laboratory-scale synthesis.

Introduction

This compound is a chlorinated aromatic amine that serves as a valuable intermediate in the synthesis of various chemical compounds, including dyes, pesticides, and pharmaceuticals. A primary and efficient route to its synthesis is the reduction of the nitro group of the readily available precursor, pentachloronitrobenzene. This guide will explore the most common and effective methods for this transformation: the Béchamp reduction using iron and acid, reduction with tin(II) chloride, and catalytic hydrogenation.

Synthetic Methodologies

The conversion of pentachloronitrobenzene to this compound is a reduction reaction. The choice of method may depend on factors such as scale, available equipment, and desired purity. Below are detailed descriptions of the most prevalent synthetic strategies.

Béchamp Reduction with Iron and Hydrochloric Acid

The Béchamp reduction is a classical and industrially significant method for the reduction of aromatic nitro compounds using iron metal in the presence of an acid, typically hydrochloric acid.

Reaction Scheme:

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add pentachloronitrobenzene and iron powder.

-

Add a mixture of ethanol (B145695) and water as the solvent.

-

Heat the stirred mixture to a gentle reflux.

-

Slowly add concentrated hydrochloric acid dropwise from the dropping funnel.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Once the reaction is complete, cool the mixture and neutralize it with a base, such as sodium carbonate, to precipitate iron hydroxides.

-

Filter the mixture to remove the iron sludge.

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization.

Quantitative Data for Béchamp Reduction of Analogous Nitroarenes:

| Reactant | Reducing Agent | Acid | Solvent | Temperature | Time | Yield |

| 4-Nitroacetophenone | Iron Powder | Conc. HCl | Ethanol/Water | Reflux | 1 hour | High |

Reduction with Tin(II) Chloride

Reduction using tin(II) chloride in the presence of a strong acid is a common and effective laboratory method for the conversion of nitroarenes to anilines.

Reaction Scheme:

(Followed by neutralization to obtain the free amine)

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentachloronitrobenzene in a suitable solvent such as ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Carefully add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add a concentrated solution of sodium hydroxide (B78521) to neutralize the acid and precipitate tin salts.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase with an anhydrous drying agent.

-

Evaporate the solvent to obtain the crude this compound.

-

Purify by recrystallization.

Quantitative Data for Tin(II) Chloride Reduction of a Substituted Nitrobenzene:

| Reactant | Reducing Agent | Acid | Solvent | Temperature | Time | Yield |

| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂·2H₂O | Conc. HCl | Ethanol | Reflux | 1.5 hours | ~90% |

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity. This method involves the use of hydrogen gas and a metal catalyst.

Reaction Scheme:

Experimental Protocol:

-

Place pentachloronitrobenzene and a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). A sulphided platinum on charcoal catalyst can be used to minimize dehalogenation.[1]

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 140 psi).[1]

-

Heat the mixture to the appropriate temperature (e.g., 90-120°C) with vigorous stirring.[1]

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the vessel, and carefully vent the excess hydrogen.

-

Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the this compound by recrystallization.

Quantitative Data for Catalytic Hydrogenation of Chlorinated Nitroaromatics:

| Reactant | Catalyst | Pressure | Temperature | Time | Yield |

| 2,5-Dichloronitrobenzene | 1% Pt/C | 140 psi | 90-95°C | 3 hours | 95.6%[1] |

| 2-Chloro-4-nitroaniline | 5% Sulphided Pt/C | 140 psi | 120°C | 10 hours | High[1] |

Purification by Recrystallization

The crude this compound obtained from any of the above methods can be purified by recrystallization to obtain a product of high purity.

General Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. Common solvents for recrystallization of anilines include ethanol, methanol, or mixtures with water. Toluene is also a potential solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

Diagrams

Caption: General experimental workflow for the synthesis of this compound.

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times.

References

physical and chemical properties of 2,3,4,5,6-pentachloroaniline

An In-depth Technical Guide to 2,3,4,5,6-Pentachloroaniline: Core Physical and Chemical Properties for Researchers

Introduction

2,3,4,5,6-Pentachloroaniline (PCA) is a highly chlorinated aromatic amine with the chemical formula C₆H₂Cl₅N.[1] It presents as a white to light yellow or yellowish crystalline solid.[2][3][4] This compound is of significant interest to researchers, particularly in the fields of environmental science and toxicology, as it is a primary metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB), also known as quintozene.[1] Due to the historical use of PCNB, pentachloroaniline can be found in various environmental matrices, including soil and water.[1] Its high stability and low volatility contribute to its environmental persistence.[1] Industrially, it serves as an intermediate in the synthesis of dyes, pesticides, and plasticizers, and is also used in rubber production and as a flame retardant.[3]

Physical Properties of 2,3,4,5,6-Pentachloroaniline

The physical characteristics of 2,3,4,5,6-pentachloroaniline are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and for developing appropriate analytical and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₅N | [1][5][6][7] |

| Molecular Weight | 265.3 g/mol | [1][5] |

| Appearance | White to light yellow/orange crystalline solid | [2][3][8] |

| Melting Point | 232 - 235 °C | [1][8][9] |

| Boiling Point | 331 - 335.8 °C (Predicted/Experimental) | [2][8][9] |

| Density | 1.75 - 1.89 g/cm³ | [2][3][9] |

| Vapor Pressure | 3.5 x 10⁻⁶ mm Hg at 25 °C (Estimated) | [5] |

| Water Solubility | 0.03 mg/L at 25 °C (practically insoluble) | [1][3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, petroleum ether, hexane, and dichloromethane. Slightly soluble in chloroform, DMSO, and methanol (B129727) (with heating). | [1][2][8] |

| pKa | -2.04 ± 0.10 (Predicted, refers to the conjugate acid) | [8] |

| LogP (Octanol-Water Partition Coefficient) | 5.1 | [5] |

| Henry's Law Constant | 4.25 x 10⁻⁷ atm-cu m/mole (Estimated) | [5] |

Chemical Properties and Reactivity

2,3,4,5,6-Pentachloroaniline exhibits chemical properties characteristic of a highly halogenated aromatic amine.

-

Identifiers :

-

Reactivity :

-

Electrophilic Aromatic Substitution : The high degree of chlorination deactivates the aromatic ring, making electrophilic substitution reactions challenging but possible under specific conditions.[1]

-

Hydrolysis : The compound can undergo hydrolysis under certain conditions, although the reaction is generally slow due to the stability conferred by the chlorine atoms.[1]

-

Basicity : As an aniline (B41778) derivative, the lone pair of electrons on the nitrogen atom imparts basic properties, though it is a very weak base due to the electron-withdrawing effects of the five chlorine atoms.

-

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2,3,4,5,6-pentachloroaniline are outlined below.

Synthesis Protocols

1. Reduction of Pentachloronitrobenzene (PCNB) This is a well-established method for producing this compound.[1]

-

Reagents :

-

Pentachloronitrobenzene (PCNB)

-

Tin (Sn)

-

Hydrochloric acid (HCl)

-

Ethanol

-

-

Procedure :

-

Dissolve pentachloronitrobenzene in an ethanolic solution.

-

Add tin metal and concentrated hydrochloric acid to the solution.

-

The reaction is conducted at temperatures ranging from room temperature to reflux conditions.[1]

-

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the this compound product. This typically involves neutralization, extraction, and purification steps.

-

2. High-Temperature Ammonolysis of Hexachlorobenzene This method provides high conversion rates and yields of this compound.[1]

-

Reagents :

-

Hexachlorobenzene (HCB)

-

Liquid Ammonia (NH₃)

-

N-methylpyrrolidinone (NMP) as an aprotic polar solvent

-

-

Procedure :

-

Combine hexachlorobenzene, liquid ammonia, and N-methylpyrrolidinone in a molar ratio of 1:5:9 in a high-pressure reactor.[1]

-

Heat the mixture to a temperature of 190 to 230 °C.[1]

-

Maintain the pressure between 1.5 and 3.0 megapascals.[1]

-

Allow the reaction to proceed for 2 to 3 hours.[1]

-

Under these conditions, HCB conversion rates can reach 96-98.5%, with this compound yields of 94.8-97.3%.[1]

-

After cooling, the product is isolated from the reaction mixture.

-

Purification Protocol: Perchloroethylene Crystallization

This technique is employed to produce high-purity this compound, effectively removing residual starting materials and by-products.[1]

-

Reagent :

-

Crude this compound

-

Perchloroethylene

-

-

Procedure :

-

Dissolve the crude this compound in hot perchloroethylene. The process operates at temperatures between 80 and 120 °C under atmospheric pressure.[1]

-

Maintain the temperature for a residence time of 2 to 4 hours to ensure complete dissolution.[1]

-

Induce crystallization by controlled cooling of the solution. This allows for the formation of high-purity crystals.

-

Separate the purified crystals from the mother liquor by filtration.

-

This method can achieve product purities of 98 to 99.5% with recovery yields typically exceeding 95%.[1]

-

Analytical Protocols

Due to its presence as an environmental contaminant, several analytical methods are used for the detection and quantification of this compound.[1]

1. Gas Chromatography with Electron Capture Detection (GC-ECD)

-

Principle : This method is highly sensitive for detecting electrophilic compounds like chlorinated molecules.

-

Sample Preparation :

-

Extract the sample (e.g., water, soil) with an appropriate organic solvent (e.g., methylene (B1212753) chloride, hexane).

-

Concentrate the extract.

-

Perform a cleanup step to remove interfering substances. A common technique is column chromatography using Florisil.[1][10]

-

-

Instrumentation :

-

Gas chromatograph equipped with an Electron Capture Detector.

-

A suitable capillary column (e.g., SE-54 or SP-2250) is used for separation.[10]

-

-

Analysis :

-

Inject the prepared sample extract into the GC.

-

The compound is separated from other components in the column based on its volatility and interaction with the stationary phase.

-

The ECD detects the compound as it elutes, generating a signal proportional to its concentration.

-

Quantification is achieved by comparing the peak area of the sample to that of known standards.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle : Provides both separation and structural identification, offering higher confidence in compound identification compared to GC-ECD.

-

Procedure : The sample preparation and GC separation steps are similar to GC-ECD. Instead of an ECD, the eluent from the column is passed into a mass spectrometer.

-

Detection : The mass spectrometer ionizes the this compound molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification.[6][11]

3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Principle : An alternative to GC-based methods, particularly useful as it does not require derivatization for polar and thermolabile compounds.[12]

-

Procedure :

-

Sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte and clean up the sample.[12]

-

The prepared sample is injected into the HPLC system.

-

Separation occurs in a liquid mobile phase on a stationary phase column.

-

The eluent is introduced into a mass spectrometer for detection and identification, similar to GC-MS.

-

References

- 1. Buy this compound | 527-20-8 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS 527-20-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C6H2Cl5N | CID 10693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,4,5,6-Pentachloroaniline [webbook.nist.gov]

- 7. 2,3,4,5,6-Pentachloroaniline [webbook.nist.gov]

- 8. This compound CAS#: 527-20-8 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. ez.restek.com [ez.restek.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Pentachloroaniline: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentachloroaniline, a significant chlorinated aromatic amine. This document details its chemical identity, physicochemical properties, synthesis, and metabolic pathways, presenting critical data for research and development applications.

Core Chemical Identifiers

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₅N | [1][2][6][7][8] |

| Molecular Weight | 265.35 g/mol | [6][7][9][10] |

| Appearance | Yellowish crystalline solid | [1][2] |

| Melting Point | 232 °C | [6][9] |

| Boiling Point | 335.8 ± 37.0 °C (Predicted) | [9] |

| Density | 1.751 ± 0.06 g/cm³ (Predicted) | [9] |

| Water Solubility | Practically insoluble | [2] |

| Solubility in Organic Solvents | Readily dissolves in organic solvents | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | ~5 | |

| Vapor Pressure | 3.5 x 10⁻⁶ mm Hg (Estimated) | [11] |

| Henry's Law Constant | 4.25 x 10⁻⁷ atm-cu m/mole (Estimated) | [11] |

| Soil Adsorption Coefficient (K_oc) | 41,687 | [11] |

| UN Number | 2811 | [7] |

| Hazard Class | 6.1 | [5][7] |

Experimental Protocols

Synthesis of this compound via Reduction of Pentachloronitrobenzene (B1680406)

This protocol describes a common laboratory-scale method for the synthesis of this compound.

Materials:

-

Pentachloronitrobenzene (PCNB)

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place pentachloronitrobenzene.

-

Addition of Reagents: Add a molar excess of granulated tin to the flask. Slowly add ethanol, followed by the cautious addition of concentrated hydrochloric acid. The reaction is exothermic and should be controlled.

-

Reflux: Heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for several hours until the reaction is complete. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After cooling, carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution until the solution is alkaline. This will precipitate the crude this compound.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with distilled water to remove any inorganic salts.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable organic solvent, such as ethanol.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain the final product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Signaling and Metabolic Pathways

This compound is a primary metabolite of the fungicide pentachloronitrobenzene (PCNB).[12][11] The metabolic transformation of PCNB to this compound is a critical step in its environmental fate and toxicological profile. Further metabolism of this compound can occur in biological systems.

Caption: Metabolic pathway of this compound from PCNB and its subsequent metabolism.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 527-20-8 | LGC Standards [lgcstandards.com]

- 4. CAS 527-20-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:527-20-8 | Chemsrc [chemsrc.com]

- 6. chemwhat.com [chemwhat.com]

- 7. accustandard.com [accustandard.com]

- 8. ez.restek.com [ez.restek.com]

- 9. This compound CAS#: 527-20-8 [m.chemicalbook.com]

- 10. This compound PESTANAL , analytical standard 527-20-8 [sigmaaldrich.com]

- 11. This compound | C6H2Cl5N | CID 10693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy this compound | 527-20-8 [smolecule.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloroaniline (PCA), a chlorinated aromatic amine, serves as a significant intermediate in various industrial chemical syntheses. This technical guide provides a comprehensive overview of its primary uses, with a focus on its role in the manufacturing of dyes and as a key metabolite of the fungicide quintozene. The document details its environmental fate, including degradation pathways and bioaccumulation, and presents toxicological insights. Experimental protocols for its synthesis and analysis are provided, alongside quantitative data to support research and development activities.

Introduction

This compound (C₆H₂Cl₅N) is a yellow crystalline solid that is practically insoluble in water but soluble in organic solvents.[1] Its industrial importance stems from its function as a precursor and intermediate in the synthesis of a variety of organic compounds.[2][3] Historically, it has been utilized in the production of dyes, pigments, pesticides, plasticizers, and rubber chemicals, and has been investigated for its flame-retardant properties.[1][4] However, its environmental persistence and toxicological profile have led to regulatory scrutiny and a decline in some of its direct applications. A significant portion of environmental this compound originates from the degradation of the fungicide quintozene (pentachloronitrobenzene), of which it is a major metabolite.[5]

Primary Uses and Applications

Intermediate in Dye and Pigment Synthesis

This compound serves as a precursor in the manufacturing of certain azo dyes.[4] The general principle involves the diazotization of the primary amine group on the this compound molecule, followed by coupling with a suitable aromatic compound to form a colored azo compound. While specific proprietary formulations are not publicly detailed, the fundamental chemistry follows established azo dye synthesis protocols.

Pesticide Intermediate and Metabolite

This compound is a primary degradation product of the fungicide quintozene (pentachloronitrobenzene or PCNB), which is no longer registered for use in the United States.[5] Its presence in the environment is therefore often linked to the historical use of this pesticide.[5] Understanding the formation and fate of this compound is crucial for environmental monitoring and remediation efforts.

Application in Rubber Production

This compound has been mentioned in the context of rubber production, likely as a vulcanization accelerator or as a component in antioxidant formulations.[1] Accelerators are used to control the rate and temperature of the vulcanization process, thereby influencing the final properties of the rubber product.

Flame Retardant Applications

The high chlorine content of this compound suggests its potential as a flame retardant.[1] Halogenated compounds can interfere with the combustion process in the gas phase by scavenging free radicals. However, detailed formulations and specific applications as a flame retardant are not extensively documented in publicly available literature.

Quantitative Data

The following tables summarize key quantitative data related to the environmental fate and properties of this compound.

Table 1: Environmental Fate and Degradation

| Parameter | Value | Conditions | Reference |

| Atmospheric Half-life | ~12 days | Reaction with hydroxyl radicals | [5] |

| Anaerobic Soil Half-life | ~40 days | Sulfate-reducing sediment | [5] |

| Aerobic Soil Degradation | No significant degradation after 2 weeks | Incubation at 25 °C | [5] |

| Soil Adsorption Coefficient (Koc) | 41,687 | Indicates immobility in soil | [6] |

| Henry's Law Constant | 4.25 x 10⁻⁷ atm-m³/mol | Indicates non-volatility from water | [5] |

Table 2: Bioaccumulation and Toxicity

| Parameter | Value | Species | Reference |

| Bioconcentration Factor (BCF) | 363 | Guppies (flow-through system) | [5] |

| Bioconcentration Factor (BCF) | 6026 | Guppies (static system) | [5] |

| Acute Oral Toxicity (LD50, rat) | >15,000 mg/kg | Route unreported | [5] |

Experimental Protocols

Synthesis of this compound from Hexachlorobenzene (B1673134)

This protocol is based on a patented method for the synthesis of this compound.[4]

Materials:

-

Hexachlorobenzene

-

Liquid ammonia (B1221849)

-

Stainless steel pressure vessel

Procedure:

-

Combine 100 grams of hexachlorobenzene with 350 ml of liquid ammonia in a stainless steel pressure vessel.

-

Heat the vessel to 200°C for one hour.

-

Cool the reaction mixture and vent any excess ammonia.

-

The crude product can be purified by dissolving it in concentrated sulfuric acid, filtering to remove any unreacted hexachlorobenzene, and then precipitating the this compound by diluting the acid filtrate with water.

General Protocol for Azo Dye Synthesis from this compound

Part A: Diazotization of this compound

-

Dissolve a known molar equivalent of this compound in a suitable solvent (e.g., a mixture of glacial acetic acid and water) and cool the solution to 0-5°C in an ice bath.

-

Slowly add a concentrated solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir vigorously.

-

The formation of the diazonium salt solution is typically indicated by a color change. Keep the solution cold for the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve a molar equivalent of the desired coupling component (e.g., a phenol (B47542) or another aromatic amine) in an alkaline solution (e.g., aqueous sodium hydroxide). Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with continuous stirring.

-

An azo dye should precipitate out of the solution.

-

Stir the mixture in the ice bath for an additional 30 minutes to ensure complete reaction.

-

Collect the dye precipitate by filtration, wash with cold water, and dry.

Analytical Method for this compound in Environmental Samples

This protocol is a generalized procedure based on EPA methodologies for the analysis of organic compounds in water and soil.[7]

Sample Preparation (Water):

-

Adjust the pH of a 1-liter water sample to >11.

-

Extract the sample with methylene (B1212753) chloride using a separatory funnel.

-

Concentrate the extract using a Kuderna-Danish apparatus.

-

Perform a solvent exchange to a solvent suitable for the analytical instrument (e.g., toluene (B28343) or hexane).

Sample Preparation (Soil/Sediment):

-

Extract a known weight of the sample with an appropriate solvent mixture (e.g., methylene chloride/acetone) using a technique such as Soxhlet extraction or pressurized fluid extraction.

-

Concentrate the extract.

Analysis:

-

Analyze the prepared extract using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Signaling Pathways and Logical Relationships

Anaerobic Degradation Pathway of this compound

The anaerobic degradation of this compound proceeds through a stepwise reductive dechlorination process. The following diagram illustrates this pathway.

Conceptual Genotoxicity Mechanism of Action

While a specific signaling pathway for this compound-induced toxicity is not well-defined, a generalized mechanism for the genotoxicity of aromatic amines involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. A metabolite of the related compound pentachlorophenol (B1679276), tetrachloro-1,4-benzoquinone, is known to form DNA adducts.[8]

Conclusion

This compound remains a compound of interest primarily due to its role as a chemical intermediate and a persistent environmental metabolite. While its direct industrial applications have diminished due to environmental and health concerns, its presence in various synthetic pathways and its environmental fate continue to be relevant areas of research. This guide provides a foundational understanding of its core applications, supported by quantitative data and generalized experimental protocols, to aid researchers and professionals in their work with this compound. Further research is warranted to fully elucidate its toxicological mechanisms and to develop more detailed protocols for its industrial applications.

References

- 1. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 2. bmuv.de [bmuv.de]

- 3. oecd.org [oecd.org]

- 4. US2829164A - Method of making this compound and certain new n-substituted pentachloroanilines and alkyl tetrachloro analogs - Google Patents [patents.google.com]

- 5. What Is the OECD and What Is Its Role in BCF Testing Guidelines? → Learn [pollution.sustainability-directory.com]

- 6. This compound | C6H2Cl5N | CID 10693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Nucleobase-dependent reactivity of a quinone metabolite of pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Pentachloroaniline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its molecular characteristics. The information is presented to support research and development activities.

Core Molecular Data

This compound is a chlorinated aromatic amine.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₂Cl₅N | [2][3][4][5] |

| Molecular Weight | 265.352 g/mol | [4] |

| IUPAC Name | 2,3,4,5,6-pentachloroaniline | [2][3] |

| CAS Number | 527-20-8 | [2][3][4] |

| Appearance | Yellow crystalline solid | [2] |

| Solubility | Practically insoluble in water, soluble in organic solvents. | [1][2] |

Synthesis of this compound

A primary method for the synthesis of this compound is through the reduction of pentachloronitrobenzene (B1680406).[2]

Experimental Protocol: Reduction of Pentachloronitrobenzene

Objective: To synthesize this compound by the chemical reduction of pentachloronitrobenzene.

Reagents:

-

Pentachloronitrobenzene

-

Tin (Sn)

-

Hydrochloric acid (HCl)

Methodology:

-

Combine pentachloronitrobenzene with tin and ethanol in a suitable reaction vessel.

-

Slowly add hydrochloric acid to the mixture to initiate the reduction reaction.

-

The nitro group (-NO₂) of pentachloronitrobenzene is reduced to an amino group (-NH₂), yielding this compound.[2]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture should be worked up to isolate and purify the this compound product. This typically involves neutralization, extraction with an organic solvent, and subsequent purification steps such as recrystallization or chromatography.

Logical Workflow of Synthesis

The synthesis of this compound from pentachloronitrobenzene follows a direct reductive pathway. This process is a key reaction in the production of this highly chlorinated aniline.

Caption: Synthesis pathway of this compound.

References

Pentachloroaniline Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of pentachloroaniline in water and various organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties.

Introduction to this compound

This compound is a chlorinated aromatic amine. Its structure, characterized by a benzene (B151609) ring substituted with five chlorine atoms and an amino group, renders it a compound with low polarity. This inherent hydrophobicity significantly influences its solubility in aqueous and organic media. Understanding its solubility is paramount for applications ranging from environmental analysis to the synthesis of dyes and pesticides. This compound is described as a yellow crystalline solid.

Quantitative Solubility Data

The solubility of this compound exhibits a stark contrast between aqueous and organic environments. While it is sparingly soluble in water, it shows a greater affinity for non-polar organic solvents. The available quantitative and qualitative solubility data are summarized below.

| Solvent | Solubility | Temperature (°C) |

| Water | 0.03 mg/L | 25 |

| Alcohol (e.g., Ethanol) | Soluble | Not Specified |

| Diethyl Ether | Soluble | Not Specified |

| Petroleum Ether | Soluble | Not Specified |

| Hexane (B92381) | Readily Soluble | Not Specified |

| Dichloromethane (B109758) | Readily Soluble | Not Specified |

| Chloroform | Slightly Soluble (enhanced with heating) | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |

| Methanol | Slightly Soluble (enhanced with heating) | Not Specified |

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, primarily stemming from its molecular structure.

-

Polarity: The five electron-withdrawing chlorine atoms and the non-polar benzene ring contribute to the overall low polarity of the molecule. This leads to poor solubility in polar solvents like water, which readily forms hydrogen bonds. Conversely, it is more soluble in non-polar organic solvents where "like dissolves like" interactions can occur.[1]

-

Temperature: For most solid solutes, solubility in liquid solvents increases with temperature. While specific data for this compound is scarce, it is generally expected that its solubility in organic solvents will increase with a rise in temperature.[1]

-

Solvent Properties: The chemical nature of the solvent plays a crucial role. Non-polar solvents such as hexane and dichloromethane are more effective at solvating the non-polar this compound molecule compared to polar protic or aprotic solvents.[1]

References

Pentachloroaniline as a Metabolite of Quintozene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quintozene, also known as pentachloronitrobenzene (B1680406) (PCNB), is a fungicide that has seen widespread use in agriculture. Its metabolic fate in the environment and in biological systems is of significant interest due to the potential for bioaccumulation and toxicity of its metabolites. One of the primary metabolites of quintozene is pentachloroaniline (PCA), formed through the reduction of the nitro group. This technical guide provides a comprehensive overview of the formation of this compound from quintozene, detailing the metabolic pathways, experimental protocols for its analysis, and quantitative data from various studies.

Metabolic Pathways of Quintozene to this compound

The biotransformation of quintozene to this compound is a key metabolic process observed in a variety of organisms, including mammals, plants, and soil microorganisms.[1][2][3] The primary reaction is the reduction of the nitro group (-NO2) of the quintozene molecule to an amino group (-NH2), resulting in the formation of this compound.

In animals , the metabolism of quintozene is species-dependent.[1] Following oral administration in rats, quintozene is metabolized and its metabolites are excreted in urine and feces. Besides the direct reduction to this compound, another major biotransformation pathway involves the replacement of the nitro group with glutathione, leading to the formation of mercapturic acids.[1] In rabbits, oral dosage of quintozene resulted in the excretion of both free and conjugated this compound in the urine.[1]

In plants , quintozene can be taken up from the soil and metabolized.[4] The conversion to this compound has been observed in various crops.[4][5] This transformation can occur within the plant tissues or in the soil, with subsequent uptake of the metabolite by the plant.[5]

Soil microorganisms play a crucial role in the degradation of quintozene in the environment, with this compound being a major product.[1] This conversion is influenced by soil conditions, with the process being enhanced in submerged soils.[1]

Below is a diagram illustrating the primary metabolic pathway from quintozene to this compound.

Quantitative Data on this compound Formation

The formation of this compound from quintozene has been quantified in various matrices. The following tables summarize key quantitative data from studies on animals, plants, and soil.

Table 1: this compound as a Metabolite of Quintozene in Animal Studies

| Animal Model | Dose of Quintozene | Matrix | This compound Level | Other Key Metabolites | Reference |

| Rabbit | 2 g (oral) | Urine | 12% of dose (free and conjugated) | N-acetyl-S-pentachlorophenyl-cysteine (14%) | [1] |

| Rat | 5 mg/kg (oral, 14C-quintozene) | Urine | 24% of 14C identified as a conjugate of PCA | N-acetyl-S-pentachlorophenylcysteine (59% of 14C) | [2] |

| Goat | - | Milk, Fat | Identified as the sole metabolite | - | [2] |

| Chicken | 500 ppm in diet | Tissues | Present | N-pentachlorophenylhydroxylamine | [2] |

Table 2: this compound Residues in Crops Following Quintozene Treatment

| Crop | Quintozene Application Rate | Sample | This compound (PCA) Residue Level | Quintozene (PCNB) Residue Level | Reference |

| Lettuce | 30 g/m2 | Lettuce | Not specified, but detected | Declined from 60 µg/g to near zero in 7 weeks | [3] |

| Cotton | 300 ppm in soil | Young plants (2 weeks) | 1.1 ppm | 155 ppm | [6] |

| Potatoes | 21 kg ai/ha | Whole potatoes | Not specified, but detected | Total residue of 2.4 mg/kg (as quintozene) | [2] |

| Peanuts | 38 kg ai/ha | Roots | Not specified, but detected | Highest 14C levels found in roots | [2] |

Table 3: this compound Levels in Soil After Quintozene Application

| Soil Type | Quintozene Application History | This compound (PCA) Level | Quintozene (PCNB) Level | Reference |

| Potato fields | Treated for 11 years | Not specified, but detected | Average 7.06 mg/kg (range 0.06 - 25.25 mg/kg) | [3] |

| Forest tree nurseries | Application of 20 - 40 kg/ha | Not specified, but detected | 0.05 - 27.0 mg/kg | [3] |

| Field Soil | Previously sprayed with quintozene | 0.1 ppm to 3.75 ppm | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound as a metabolite of quintozene in various matrices.

Analysis of this compound in Animal Tissues

Objective: To extract and quantify this compound from animal liver tissue.

Materials:

-

Homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Solvents: Acetonitrile (B52724), Hexane (B92381), Dichloromethane (all pesticide residue grade)

-

Anhydrous sodium sulfate (B86663)

-

This compound analytical standard

Protocol:

-

Sample Homogenization: Weigh 1-2 g of liver tissue and homogenize with an equal volume of deionized water.

-

Extraction:

-

To the homogenate, add 10 mL of acetonitrile.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the acetonitrile supernatant.

-

Repeat the extraction step on the pellet and combine the supernatants.

-

-

Cleanup:

-

Pass the combined acetonitrile extract through a C18 SPE cartridge pre-conditioned with acetonitrile.

-

Elute the analytes from the cartridge with 10 mL of dichloromethane.

-

Dry the eluate by passing it through anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the residue in 1 mL of hexane.

-

Inject 1 µL into the GC-MS system.

-

GC-MS Parameters:

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 50-350.

-

Quantification Ion for PCA: m/z 265 (molecular ion).

Analysis of this compound in Soil

Objective: To determine the concentration of this compound in soil samples.

Materials:

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Florisil cleanup column

-

GC-ECD (Electron Capture Detector) or GC-MS

-

Solvents: Hexane, Acetone (pesticide residue grade)

-

Anhydrous sodium sulfate

-

This compound analytical standard

Protocol:

-

Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

-

Extraction:

-

Place 20 g of the prepared soil mixed with 10 g of anhydrous sodium sulfate into a Soxhlet thimble.

-

Extract with 150 mL of a hexane:acetone (1:1 v/v) mixture for 8 hours.

-

-

Solvent Exchange and Concentration:

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Add 50 mL of hexane and re-concentrate to 5 mL to ensure complete removal of acetone.

-

-

Cleanup:

-

Prepare a Florisil column (10 g of activated Florisil in a glass column).

-

Load the concentrated extract onto the column.

-

Elute with 100 mL of 6% diethyl ether in hexane.

-

Collect the eluate and concentrate to a final volume of 1 mL.

-

-

Analysis:

-

Inject 1 µL into the GC-ECD or GC-MS system.

-

GC-ECD Parameters:

-

Column: DB-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 10 min.

-

Carrier Gas: Nitrogen at a flow rate of 2 mL/min.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound in a biological matrix and the logical relationship of quintozene and its primary metabolite.

References

- 1. fssai.gov.in [fssai.gov.in]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. fssai.gov.in [fssai.gov.in]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]

An In-depth Technical Guide to the Stability and Reactivity of Pentachloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloroaniline (PCA), a highly chlorinated aromatic amine, is a molecule of significant interest due to its environmental persistence and its use as an intermediate in the synthesis of various industrial chemicals, including dyes and pesticides.[1][2][3] This technical guide provides a comprehensive overview of the stability and reactivity of this compound, drawing from available scientific literature and safety data. The document details the molecule's physical and chemical properties, thermal and photochemical stability, and its reactivity with common chemical agents. Standardized experimental protocols for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, equipping researchers with the necessary methodologies for its characterization.

Chemical and Physical Properties

This compound is a yellow crystalline solid that is practically insoluble in water but soluble in several organic solvents.[1] Its high degree of chlorination significantly influences its physical properties and contributes to its environmental persistence.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₅N | [2][4] |

| Molecular Weight | 265.35 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 232 °C | [5][6] |

| Boiling Point (Predicted) | 335.8 ± 37.0 °C | [5][6] |

| Density (Predicted) | 1.751 ± 0.06 g/cm³ | [5][6] |

| Flash Point | 100 °C | [5][6] |

| Water Solubility | Very low | [2][3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, petroleum ether, chloroform (B151607) (slightly, heated), DMSO (slightly), and methanol (B129727) (slightly, heated). | [3][5][6] |

| Vapor Pressure | 3.5 x 10⁻⁶ mm Hg at 25 °C (estimated) | [7] |

| log Kow (Octanol-Water Partition Coefficient) | 5.08 | [8] |

Stability Profile

This compound is recognized for its high stability, a characteristic attributed to its heavily chlorinated aromatic structure. This stability, however, also contributes to its persistence in the environment.

Thermal Stability

Photochemical Stability

Vapor-phase this compound is susceptible to degradation in the atmosphere through reactions with photochemically-produced hydroxyl radicals.[7] The estimated atmospheric half-life for this reaction is approximately 12 days.[7] Structurally similar aniline (B41778) compounds are known to undergo photolysis, suggesting that this compound may also degrade when exposed to environmental UV radiation.[7]

Environmental Persistence and Biodegradation

This compound is considered persistent in the environment. It did not show degradation under aerobic conditions in soil incubation studies over a two-week period.[7] However, under anaerobic conditions, this compound has been observed to degrade sequentially to tetrachloroaniline, trichloroaniline, dichloroaniline, chloroaniline, and finally to aniline, with a half-life of 40 days.[7]

Reactivity Profile

The reactivity of this compound is influenced by the electron-withdrawing nature of the five chlorine atoms on the aromatic ring and the presence of the amino group.

Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[4] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Reactivity with Common Reagents

-

Acids: As an aniline derivative, the amino group can be protonated by strong acids to form the corresponding anilinium salt.

-

Bases: The amino group is not significantly acidic and is unlikely to react with common bases.

-

Oxidizing Agents: this compound is expected to be susceptible to oxidation, particularly at the amino group. Reactions with strong oxidizing agents could be vigorous and should be handled with caution.

-

Reducing Agents: The aromatic ring is highly chlorinated and may be susceptible to reduction under specific conditions, although this is not a commonly reported reaction.

-

Electrophilic Aromatic Substitution: The high degree of chlorination deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions, further substitution reactions may be possible.

-

Hydrolysis: this compound is not expected to undergo significant hydrolysis under normal environmental conditions due to the lack of readily hydrolyzable functional groups.[7] However, under specific and potentially harsh conditions, slow hydrolysis may occur.

Table 2: Summary of this compound Reactivity

| Reagent/Condition | Reactivity | Products | Notes |

| Strong Oxidizing Agents | Reactive | Oxidation products | Potentially hazardous reaction.[4] |

| Strong Acids | Reactive | Anilinium salts | Typical acid-base reaction.[4] |

| Acid Chlorides | Reactive | N-acylated products | Incompatible material.[4] |

| UV Radiation | Reactive | Degradation products | Atmospheric half-life of ~12 days.[7] |

| Anaerobic Conditions | Biodegradable | Less chlorinated anilines, aniline | Half-life of 40 days.[7] |

| Aerobic Conditions | Stable | No degradation observed in 2 weeks | [7] |

Experimental Protocols for Thermal Stability Analysis

To address the gap in quantitative thermal stability data for this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These protocols are based on standard methodologies for the analysis of organic compounds.[9][10][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass loss as a function of temperature.

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA crucible (platinum or alumina (B75360) is recommended).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Experimental Conditions:

-

Atmosphere: Purge the furnace and balance with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min up to a final temperature of 600 °C, or until the mass loss is complete.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

The onset temperature of the major mass loss step is taken as the decomposition temperature.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect any exothermic decomposition events of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter is required.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of high-purity this compound into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to contain any volatile decomposition products.

-

-

Experimental Conditions:

-

Reference: An empty, hermetically sealed aluminum pan is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min up to a final temperature of 400 °C (or a temperature beyond any observed exotherms).

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

An endothermic peak will indicate the melting point of this compound.

-

A sharp exothermic peak following the melting endotherm is indicative of a decomposition reaction. The onset temperature of this exotherm provides information on the thermal stability.

-

Logical Relationship of Stability and Reactivity

The stability and reactivity of this compound are intrinsically linked. Its high thermal and photochemical stability contribute to its environmental persistence. Conversely, its reactivity with certain chemical agents and its susceptibility to anaerobic degradation are key factors in its environmental fate and potential remediation strategies.

Conclusion

This compound is a highly stable molecule, a property conferred by its extensive chlorination. This stability dictates its environmental behavior, leading to persistence under aerobic conditions but allowing for slow degradation photochemically and under anaerobic conditions. Its reactivity is characterized by incompatibilities with strong oxidizing agents and acids. While specific thermal decomposition data is lacking in the current literature, the provided TGA and DSC protocols offer a clear pathway for researchers to determine these critical safety and stability parameters. A thorough understanding of both the stability and reactivity of this compound is essential for its safe handling, use in industrial synthesis, and for the development of effective environmental remediation strategies.

References

- 1. store.astm.org [store.astm.org]

- 2. testinglab.com [testinglab.com]

- 3. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. This compound | C6H2Cl5N | CID 10693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. web.williams.edu [web.williams.edu]

- 11. infinitalab.com [infinitalab.com]

Methodological & Application

Certified Reference Materials for Pentachloroaniline Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pentachloroaniline (PCA) utilizing certified reference materials (CRMs). It is intended to guide researchers, scientists, and professionals in drug development in achieving accurate and reliable quantification of PCA in various matrices.

Introduction to this compound Analysis

This compound (PCA) is a chemical compound that can be found as a metabolite of certain pesticides and dyes.[1] Its detection and quantification are crucial for environmental monitoring, food safety, and toxicological studies due to its persistence and potential for bioaccumulation.[1] Accurate analysis relies on the use of high-purity certified reference materials for instrument calibration and method validation. The most common analytical techniques for PCA determination are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Certified Reference Materials for this compound

A variety of CRMs for this compound are commercially available to ensure the quality and accuracy of analytical results. These materials are essential for calibration, quality control, and method validation.[2]

Table 1: Commercially Available this compound Certified Reference Materials

| Supplier/Brand | Product Name/Grade | CAS Number | Purity/Concentration | Format | Available Quantities |

| HPC Standards | This compound | 527-20-8 | High Purity | Neat | Inquire |

| CPAChem | This compound | 527-20-8 | - | 100 mg | 100 mg |

| LabStandard® | This compound, Analytical Standard | 527-20-8 | ≥ 95% | Neat | 50 mg, 100 mg, 250 mg |

| TCI America | This compound | 527-20-8 | ≥ 97.0% (GC) | Crystal-Powder | 1 g |

| Sigma-Aldrich | This compound, PESTANAL® | 527-20-8 | Analytical Standard | Neat | 100 mg |

| AccuStandard | This compound | 527-20-8 | 100 µg/mL in Acetonitrile (B52724) | Solution | 1 mL |

| LGC Standards | This compound | 527-20-8 | - | Neat | Inquire |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and sensitive method for the analysis of this compound, particularly in complex matrices.[3]

3.1.1. Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

-

Water Samples (based on EPA Method 3510/3520):

-

Adjust the pH of the water sample to >11.[3]

-

Perform a liquid-liquid extraction (LLE) with methylene (B1212753) chloride.[3][4]

-

Repeat the extraction two more times for quantitative recovery.[5]

-

Combine the organic extracts.

-

Dry the extract over anhydrous sodium sulfate (B86663).[3][5]

-

Concentrate the extract to a suitable volume using a nitrogen evaporator.[6]

-

-

Solid Samples (e.g., Soil, Sediment; based on EPA Method 3540/3541/3545/3550):

-

Homogenize the solid sample.[3]

-

Mix the sample with a drying agent like anhydrous sodium sulfate to a sandy consistency.[5]

-